1-Decylpiperazine Dihydrochloride: Structural Dynamics, Pharmacological Mechanisms, and Applications
1-Decylpiperazine Dihydrochloride: Structural Dynamics, Pharmacological Mechanisms, and Applications
Executive Summary
1-Decylpiperazine dihydrochloride is a high-purity synthetic intermediate and a pharmacologically active privileged scaffold utilized heavily in drug discovery and chemical synthesis[1]. Defined by its amphiphilic nature—comprising a lipophilic decyl chain and a hydrophilic piperazine core—it serves as a critical building block for designing targeted therapeutics. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role as a transition-state mimic in ergosterol biosynthesis inhibition, and validated methodologies for its application in biochemical assays.
Physicochemical Profile and Structural Rationale
The molecular architecture of 1-decylpiperazine dihydrochloride is intentionally designed to balance lipid membrane permeability with aqueous solubility. The decyl (C10) aliphatic chain provides the necessary lipophilicity to insert into biological membranes or mimic the hydrophobic tails of sterol intermediates[2]. Conversely, the piperazine ring, protonated as a dihydrochloride salt, ensures robust solubility in aqueous assay buffers and physiological environments, preventing the compound from crashing out of solution during in vitro testing.
Table 1: Physicochemical Properties of 1-Decylpiperazine Dihydrochloride
| Property | Value |
| CAS Number | 110027-41-3[1] |
| Molecular Formula | C₁₄H₃₂Cl₂N₂[3] |
| Molecular Weight | 299.3 g/mol [3] |
| IUPAC Name | 1-decylpiperazine;dihydrochloride[3] |
| Core Scaffold | N-alkylpiperazine |
| Physical State | Solid (typically white to off-white powder) |
Mechanistic Pharmacology: Ergosterol Biosynthesis Inhibition
In fungal pathogens, ergosterol is the functional equivalent of mammalian cholesterol, responsible for maintaining cell membrane fluidity and integrity[2]. 1-Decylpiperazine acts as a potent inhibitor within the post-squalene segment of the ergosterol biosynthesis pathway[4].
Causality of Inhibition: The mechanism of action relies on transition-state mimicry. During the natural biosynthesis of ergosterol, high-energy carbocationic intermediates are formed. At physiological pH, the nitrogen atoms of the piperazine ring become protonated, structurally and electronically mimicking these carbocations[2]. Specifically, N-alkylpiperazines like 1-decylpiperazine target Δ8,7-isomerase (ERG2) and Δ14-reductase (ERG24) [2][4]. By binding competitively to these enzymes, the compound halts the conversion of fecosterol to episterol. This blockade leads to the toxic accumulation of abnormal sterols (such as lichesterol), which disrupts membrane function and arrests fungal growth[2].
Ergosterol biosynthesis pathway highlighting inhibition points by 1-decylpiperazine.
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the biochemical impact of 1-decylpiperazine dihydrochloride, researchers employ whole-cell sterol profiling[2]. The following protocol is designed to be a self-validating system by incorporating specific analytical checkpoints to confirm target engagement.
Protocol: GLC-MS Validation of Δ8,7-Isomerase Inhibition
Objective: To quantify the accumulation of sterol intermediates as direct evidence of target engagement by 1-decylpiperazine.
Step 1: Cultivation and Treatment
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Action: Inoculate Candida glabrata or Saccharomyces cerevisiae in 50 mL of Sabouraud dextrose broth. Add 1-decylpiperazine dihydrochloride at a sub-inhibitory concentration (e.g., 0.5 × MIC)[2][4].
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Causality: Utilizing sub-MIC concentrations is a critical experimental choice; it ensures the fungal cells remain viable and metabolically active. This allows for the continuous biosynthesis and subsequent measurable accumulation of sterol intermediates, rather than inducing immediate cell death which would halt all lipid metabolism.
Step 2: Cell Lysis and Saponification
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Action: Harvest cells via centrifugation (3000 × g, 10 min). Resuspend the pellet in 3 mL of 20% methanolic KOH and incubate at 85°C for 1 hour.
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Causality: Alkaline saponification breaks down complex cellular lipids and esters, releasing free sterols into the matrix for accurate downstream quantification.
Step 3: Extraction of Non-Saponifiable Lipids
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Action: Add 3 mL of n-heptane and 1 mL of distilled water to the saponified mixture. Vortex vigorously and collect the upper organic layer. Repeat the extraction twice.
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Causality: n-Heptane selectively partitions the highly lipophilic sterols away from the hydrophilic cellular debris and the caustic KOH solution.
Step 4: Derivatization and GLC-MS Analysis
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Action: Evaporate the heptane under a gentle stream of nitrogen. Derivatize the residue with 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 30 minutes to form volatile trimethylsilyl ethers. Analyze via Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS)[2].
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Validation Checkpoint: The assay is self-validating if the untreated control shows a dominant ergosterol peak, while the treated sample exhibits a distinct, dominant peak for lichesterol (ergosta-5,8,22-trien-3β-ol)[2]. The presence of lichesterol definitively confirms the specific blockade of Δ8,7-isomerase.
Applications in Chemical Synthesis
Beyond direct pharmacological evaluation, 1-decylpiperazine dihydrochloride is a highly valued intermediate in organic synthesis. The secondary amine of the piperazine ring is highly nucleophilic and readily participates in various transformations:
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Amidation Reactions: It is coupled with carboxylic acids to form therapeutically active saturated heterocyclic carboxamides. These derivatives have been extensively explored as anti-platelet-activating factor (anti-PAF) agents, which are investigated for treating asthma, inflammation, and thrombosis[5].
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Macrocyclic Synthesis: It serves as a precursor for synthesizing complex lipophilic paramagnetic contrast agents and functionalized macrocycles (e.g., tetraazacyclododecane derivatives) used in advanced imaging[6].
Table 2: Comparative Antifungal Targets in Ergosterol Biosynthesis
| Drug Class | Representative Compound | Target Enzyme | Mechanism of Inhibition |
| Azoles | Fluconazole | C14-demethylase (ERG11) | Heme iron coordination |
| Allylamines | Terbinafine | Squalene epoxidase (ERG1) | Non-competitive inhibition |
| Morpholines | Fenpropimorph | Δ14-reductase / Δ8,7-isomerase | Carbocation transition state mimicry |
| N-Alkylpiperazines | 1-Decylpiperazine | Δ8,7-isomerase (ERG2) | Carbocation transition state mimicry [2] |
References
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Benchchem. "1-Decylpiperazine dihydrochloride | CAS 110027-41-3". 1
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Benchchem. "1-Decylpiperazine dihydrochloride | Molecular Weight & Formula". 3
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PMC / NIH. "Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives". 2
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ResearchGate. "Synthesis and Biological Evaluation of Novel N-Alkyl Tetra- and Decahydroisoquinolines: Novel Antifungals that Target Ergosterol Biosynthesis". 4
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Google Patents. "FI93113C - The process prepares therapeutically active saturated heterocyclic carboxamide derivatives". 5
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SpectraBase. "1-OCTADECYL-4,7,10-TETRAAZACYCLODODECANE". 6
Sources
- 1. 1-Decylpiperazine dihydrochloride|CAS 110027-41-3 [benchchem.com]
- 2. Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Decylpiperazine dihydrochloride|CAS 110027-41-3 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. FI93113C - The process prepares therapeutically active saturated heterocyclic carboxamide derivatives - Google Patents [patents.google.com]
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